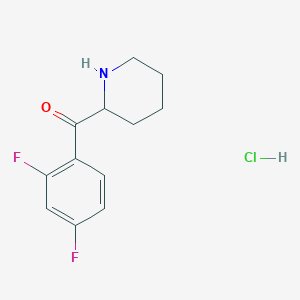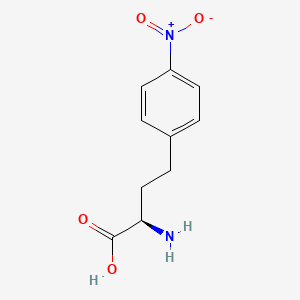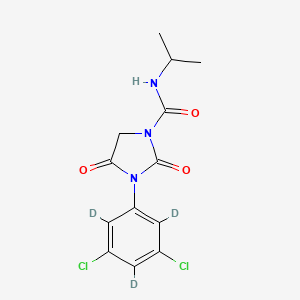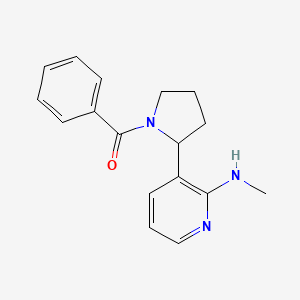![molecular formula C9H16ClN3O B11823292 Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one hydrochloride](/img/structure/B11823292.png)
Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1-azabicyclo[222]octane-3,4’-imidazolidin]-2’-one hydrochloride is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,4’-imidazolidin]-2’-one hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the imidazolidinone moiety. Common reagents used in these reactions include strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.2]octane-3,4’-imidazolidin]-2’-one hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure.
Scientific Research Applications
Spiro[1-azabicyclo[2.2.2]octane-3,4’-imidazolidin]-2’-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-3,4’-imidazolidin]-2’-one hydrochloride involves its interaction with specific molecular targets. This compound may act on various pathways, including enzyme inhibition or receptor modulation, to exert its effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride: Another spirocyclic compound with similar structural features.
Spiro[1-azabicyclo[2.2.2]octane-3,5’-oxazolidin-2’-one]: A conformationally restricted analogue of acetylcholine.
Uniqueness
Spiro[1-azabicyclo[2.2.2]octane-3,4’-imidazolidin]-2’-one hydrochloride is unique due to its specific spirocyclic structure and the presence of the imidazolidinone moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H16ClN3O |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidine]-2'-one;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c13-8-10-5-9(11-8)6-12-3-1-7(9)2-4-12;/h7H,1-6H2,(H2,10,11,13);1H |
InChI Key |
TZEWXFFBJFUCNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3(C2)CNC(=O)N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)



![6-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B11823231.png)
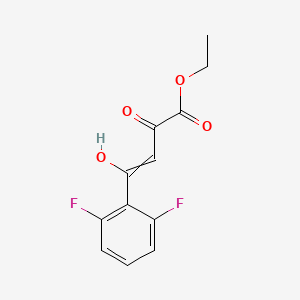
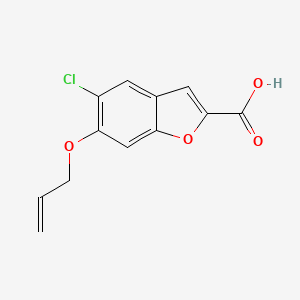
![3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B11823246.png)
